molecular formula C11H16OSi B084046 Trimethyl((1-phenylvinyl)oxy)silane CAS No. 13735-81-4

Trimethyl((1-phenylvinyl)oxy)silane

Cat. No. B084046
CAS RN: 13735-81-4
M. Wt: 192.33 g/mol
InChI Key: AFFPCIMDERUIST-UHFFFAOYSA-N
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Patent
US04215044

Procedure details

A mixture of 30.0 g (0.25 mol) of phenylacetaldehyde, 32.6 g (0.3 mol) of trimethylchlorosilane, 60.6 g (0.6 mol) of triethylamine, and 100 ml of N,N-dimethylformamide was refluxed overnight, cooled and diluted with 200 ml of pentane. The mixture was washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and 5% aqueous sodium bicarbonate, dried (over MgSO4), and then distilled to give 21.15 g of α-trimethylsiloxystyrene as a colorless liquid: bp 80°-83.5° C. (3.8 mm); 1H NMR (CDCl3) δ 0.07 ppm (s, 9H), 5.87 ppm (d,J=12 Hz, 1H), 6.80 ppm (d,J=12 Hz, 1H) and 7.03 ppm (m, 5H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
60.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:10][Si:11]([CH3:14])([CH3:13])Cl.C(N(CC)CC)C.CN(C)C=[O:25]>CCCCC>[CH3:10][Si:11]([CH3:14])([CH3:13])[O:25][C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[CH2:8]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
32.6 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
60.6 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
The mixture was washed successively with cold 5% aqueous sodium bicarbonate, 1.5 N hydrochloric acid, and 5% aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (over MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C[Si](OC(=C)C1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.